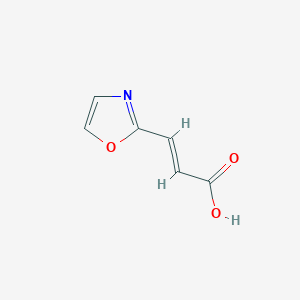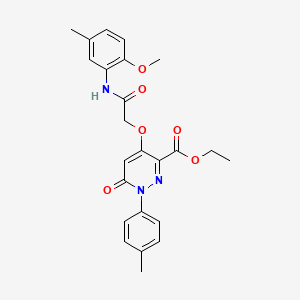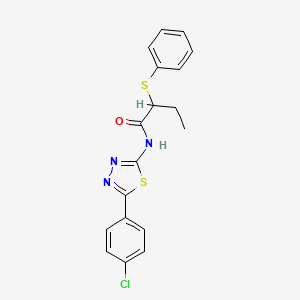![molecular formula C18H20FN3O2 B2731244 2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1214430-65-5](/img/structure/B2731244.png)
2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains an acetyl group attached to the piperidine ring, a fluorophenyl group, and a dihydropyridazinone group.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Synthesis and Anticancer Applications
Research efforts have led to the synthesis of polyfunctionalized piperidone oxime ethers, demonstrating significant cytotoxicity against human cervical carcinoma (HeLa) cells. This suggests potential applications in developing anticancer drugs through structural optimization of the piperidone pharmacophore (Parthiban et al., 2011).
Development of Antimicrobial Agents
Synthesis efforts have also led to the creation of new classes of pyridazin-3-one derivatives with potential utility in the synthesis of fused azines. These compounds have shown promising results in generating molecules with significant antimicrobial properties (Ibrahim & Behbehani, 2014).
Molecular Docking and In Vitro Screening for Antimicrobial and Antioxidant Activities
Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, suggesting their utility in developing new therapeutic agents (Flefel et al., 2018).
Selective Inhibition of Kinase Superfamily
The compound has been a part of studies focusing on selective inhibition within the Met kinase superfamily, indicating potential applications in targeted cancer therapies. One derivative demonstrated complete tumor stasis in Met-dependent gastric carcinoma xenograft models (Schroeder et al., 2009).
Analgesic and Anti-inflammatory Research
Research into methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives has revealed compounds with significant analgesic and anti-inflammatory effects, suggesting potential applications in pain and inflammation management (Şahina et al., 2004).
Antitubercular and Antimicrobial Agent Development
A series of derivatives have been synthesized and evaluated for antituberculosis activity against Mycobacterium tuberculosis, with some compounds showing high inhibition potency. This indicates the compound's role in developing new antitubercular and antimicrobial agents (Rani et al., 2011).
properties
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13(23)21-10-8-14(9-11-21)12-22-18(24)7-6-17(20-22)15-2-4-16(19)5-3-15/h2-7,14H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSCNKNHMJDVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2731167.png)
![(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731168.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/no-structure.png)


![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2731174.png)
![8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2731175.png)


![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2731182.png)